Nuclear Relocalization of TDP-43 in Patient-Derived Fibroblasts: TDP-43 degrader-1 vs. DMSO Control
TDP-43 degrader-1 (1 μM) increased the nuclear/cytoplasmic ratio of TDP-43 immunofluorescence intensity in three distinct patient-derived fibroblast lines: mutant TDP-43 fibroblasts, mutant VCP fibroblasts, and FTD patient fibroblasts. The compound restored nuclear TDP-43 localization relative to DMSO-treated control cells, which were normalized to a baseline ratio of 100 [1].
| Evidence Dimension | TDP-43 nuclear/cytoplasmic ratio (immunofluorescence intensity) |
|---|---|
| Target Compound Data | 143 (mutant TDP-43 fibroblasts); 191 (mutant VCP fibroblasts); 175 (FTD patient fibroblasts) |
| Comparator Or Baseline | DMSO-treated control cells, normalized to 100 |
| Quantified Difference | +43%, +91%, and +75% increase in nuclear/cytoplasmic ratio relative to DMSO control |
| Conditions | 1 μM compound treatment; immunofluorescence quantification; patient-derived fibroblasts (mutant TDP-43, mutant VCP, and FTD patient lines) |
Why This Matters
Nuclear depletion and cytoplasmic mislocalization are hallmark pathological features of TDP-43 proteinopathies; this compound is one of the few small molecules demonstrated to reverse this phenotype in multiple disease-relevant patient-derived cell lines.
- [1] Solas D, et al. Preparation of substituted isoquinolines for the treatment of ALS. United States Patent Application Publication US20230037538 A1, 2023-02-09. Example 7 data. View Source
